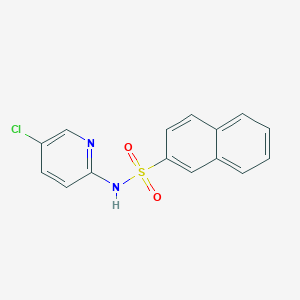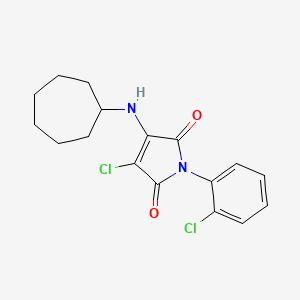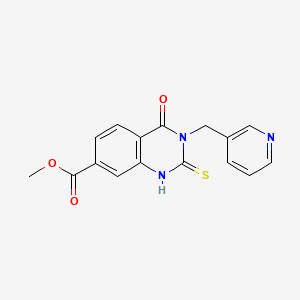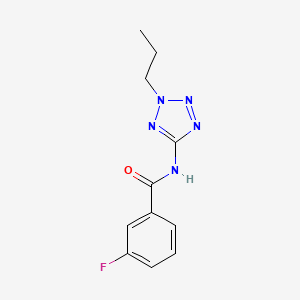
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide (CPNS) is a compound with a sulfonamide group that has been extensively studied for its biological activity. CPNS has been shown to have antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. In addition, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has a number of advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yield. This compound has also been extensively studied, and its biological activity is well characterized. However, this compound also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are a number of future directions for research on N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on specific enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. Another area of research could be to study the in vivo effects of this compound. This could involve studying the pharmacokinetics and pharmacodynamics of this compound in animal models. Finally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of bacterial infections, fungal infections, and cancer.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide can be synthesized by reacting 5-chloro-2-pyridinylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. The yield of the synthesis is typically high, and the product is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-naphthalenesulfonamide has been extensively studied for its biological activity. It has been shown to have antibacterial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. This compound has also been shown to have antifungal activity against various fungal strains. In addition, this compound has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-13-6-8-15(17-10-13)18-21(19,20)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRUHVIYFPPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)

![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)






![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
